Dichloro(2-pyridinecarboxylato)gold(III) (CAS 88215-41-2): Structural Dynamics, Catalytic Workflows, and Biological Applications
Dichloro(2-pyridinecarboxylato)gold(III) (CAS 88215-41-2): Structural Dynamics, Catalytic Workflows, and Biological Applications
Executive Overview
Dichloro(2-pyridinecarboxylato)gold(III), universally identified by CAS number 88215-41-2, is a highly specialized square-planar gold(III) complex. Historically, gold was considered catalytically inert; however, the development of electrophilic Au(III) complexes has revolutionized modern C-H bond activation. This specific complex leverages a bidentate picolinate (2-pyridinecarboxylate) ligand to stabilize the highly Lewis-acidic Au(III) center, preventing its premature reduction to inactive Au(0) nanoparticles. This technical guide provides an in-depth analysis of its physicochemical properties, its role as a heterogenized catalyst in industrial oxidation workflows, and its emerging pharmacological relevance as an enzyme inhibitor.
Physicochemical Profiling and Structural Causality
The physical and electronic properties of dichloro(2-pyridinecarboxylato)gold(III) dictate its behavior in both organic solvents and biological media. The complex exists as a stable powder at room temperature and exhibits a distinct melting point, indicating high crystalline purity 1.
Table 1: Quantitative Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 88215-41-2 | [[1]]() |
| Molecular Formula | C₆H₄AuCl₂NO₂ | 1 |
| Molecular Weight | 389.97 g/mol | [[1]]() |
| Exact Mass | 389.936304 Da | 2 |
| Melting Point | 175-176 °C | 1 |
| Topological Polar Surface Area | 50.2 Ų | 2 |
| Formal Charge (Au Center) | +3 | 3 |
| Physical Form | Powder | [[1]]() |
Structural Causality
The catalytic prowess of this complex stems from its molecular geometry. The Au(III) center adopts a square planar conformation. The bidentate picolinate ligand coordinates via the pyridine nitrogen (κN1) and the carboxylate oxygen (κO2). This chelation restricts the conformational flexibility of the complex, while the two electron-withdrawing chloride ligands increase the electrophilicity of the gold center, making it highly reactive toward inert C-H bonds.
Coordination sphere of Dichloro(2-pyridinecarboxylato)gold(III).
Advanced Catalytic Applications: C-H Bond Activation
Direct oxidation of ethane to acetic acid is thermodynamically challenging due to the high dissociation energy of the ethane C-H bond. While homogeneous dichloro(2-pyridinecarboxylato)gold(III) can catalyze this reaction, it is prone to bimolecular decomposition. To solve this, researchers employ a heterogenization strategy . By anchoring the Au(III) complex onto multi-walled carbon nanotubes (CNTs) that have been oxidized with HNO₃ and treated with NaOH (CNT-ox-Na), the active gold sites are physically isolated. This prevents leaching, suppresses the formation of inactive Au(0) nanoparticles, and allows the catalyst to be recycled for up to five cycles while achieving acetic acid yields up to 41.4% 4.
Workflow for heterogenized Au(III)-catalyzed ethane oxidation.
Self-Validating Experimental Protocol: Heterogenized Ethane Oxidation
This protocol is designed as a self-validating system to ensure catalytic integrity and prevent false positives caused by background oxidation or catalyst degradation.
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Support Functionalization: Treat multi-walled CNTs with concentrated HNO₃ under reflux, wash, and subsequently treat with 1M NaOH.
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Causality: HNO₃ generates surface carboxylic acids; NaOH deprotonates them to carboxylates, providing strong electrostatic anchoring points for the Au(III) complex.
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Validation Check: Perform acid-base titration on the CNTs to quantify surface oxygen-group density prior to anchoring.
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Catalyst Immobilization: Stir dichloro(2-pyridinecarboxylato)gold(III) with the CNT-ox-Na support in an inert solvent for 24 hours. Filter and dry the resulting hybrid catalyst.
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Validation Check: Analyze the filtrate via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A lack of gold in the filtrate confirms >95% immobilization efficiency.
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Catalytic Oxidation Reaction: In a high-pressure reactor, combine the heterogenized catalyst, aqueous acetonitrile (solvent), and potassium persulfate (K₂S₂O₈). Pressurize the reactor with ethane gas and heat to 80 °C for 20 hours [[5]]().
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Causality: K₂S₂O₈ acts as a potent stoichiometric oxidant to drive the thermodynamically uphill C-H activation, while water acts as the oxygen atom donor for acetic acid formation.
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Product Quantification & Catalyst Validation: Depressurize the reactor and analyze the liquid phase.
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Validation Check 1 (Yield): Use GC-MS to quantify the acetic acid yield against an internal standard.
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Validation Check 2 (Catalyst Stability): Analyze the post-reaction liquid via UV-Vis spectroscopy. The absence of a surface plasmon resonance band at 500–550 nm confirms that the Au(III) complex did not degrade into inactive Au(0) nanoparticles 6.
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Emerging Pharmacological Relevance: PMCA Inhibition
Beyond industrial catalysis, dichloro(2-pyridinecarboxylato)gold(III) exhibits potent biological activity. Gold complexes are known to disrupt intracellular calcium homeostasis, leading to cytotoxicity in various cancer cell lines. Specifically, this complex acts as a non-competitive inhibitor of Plasma Membrane Ca²⁺-ATPase (PMCA), an enzyme critical for expelling calcium from cells 3.
Self-Validating Protocol: In Vitro PMCA Inhibition Assay
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Enzyme Preparation: Isolate PMCA from purified pig brain preparations or human neuroblastoma SH-SY5Y cell membranes.
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Incubation: Incubate the membrane preparation with varying concentrations of dichloro(2-pyridinecarboxylato)gold(III) (ranging from 0.1 µM to 50 µM) in a physiological buffer.
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ATPase Activity Measurement: Initiate the enzymatic reaction by adding ATP. Measure the release of inorganic phosphate (Pi) using a colorimetric malachite green assay.
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Validation Check: Run a parallel assay using a known PMCA inhibitor (e.g., eosin) to validate the sensitivity of the membrane preparation. The Au(III) complex should yield an IC₅₀ of approximately 4.9 µM 3.
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Cytotoxicity Correlation: Perform an MTT viability assay on intact SH-SY5Y cells to correlate the biochemical PMCA inhibition with phenotypic cell death.
Safety, Handling, and Storage Protocols
Due to its transition metal nature and reactive ligands, dichloro(2-pyridinecarboxylato)gold(III) requires stringent handling protocols to prevent degradation and ensure operator safety.
Table 2: Hazard Classifications and Safety Parameters
| Parameter | Description | Reference |
| Signal Word | Warning | 1 |
| Hazard Statements | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3) | 1 |
| Target Organs | Respiratory system | 1 |
| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2-8°C | 7 |
| Required PPE | N95 Dust mask, Eyeshields, Nitrile Gloves | 1 |
References
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1 "Dichloro(2-pyridinecarboxylato)gold 88215-41-2 - Sigma-Aldrich." sigmaaldrich.com.
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[[4]]() "Commercial Gold Complexes Supported on Functionalised Carbon Materials as Efficient Catalysts for the Direct Oxidation of Ethane to Acetic Acid - MDPI." mdpi.com.
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7 "88215-41-2|Dichloro(2-pyridinecarboxylato)gold|BLD Pharm." bldpharm.com.
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6 "Commercial Gold Complexes Supported on Functionalised Carbon Materials as Efficient Catalysts for the Direct Oxidation of Ethane to Acetic Acid - ProQuest." proquest.com.
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2 "CID 71310649 | C6H5AuCl2NO2 - PubChem - NIH." nih.gov.
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5 "Results for the direct oxidation of ethane to acetic acid catalysed by compounds 1-4 in homogenous conditions a - ResearchGate." researchgate.net.
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[[3]]() "Gold Compounds Inhibit the Ca2+-ATPase Activity of Brain PMCA and Human Neuroblastoma SH-SY5Y Cells and Decrease Cell Viability - UNL." unl.pt.
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- 2. CID 71310649 | C6H5AuCl2NO2- | CID 71310649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.unl.pt [research.unl.pt]
- 4. mdpi.com [mdpi.com]
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- 6. Commercial Gold Complexes Supported on Functionalised Carbon Materials as Efficient Catalysts for the Direct Oxidation of Ethane to Acetic Acid - ProQuest [proquest.com]
- 7. 88215-41-2|Dichloro(2-pyridinecarboxylato)gold|BLD Pharm [bldpharm.com]
